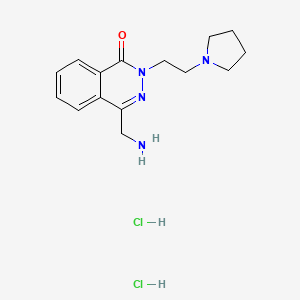

4-(aminomethyl)-2-(2-(pyrrolidin-1-yl)ethyl)phthalazin-1(2H)-one dihydrochloride

Description

Historical Context and Development

The compound 4-(aminomethyl)-2-(2-(pyrrolidin-1-yl)ethyl)phthalazin-1(2H)-one dihydrochloride emerged as part of broader efforts to optimize phthalazine derivatives for biomedical and chemical research. Phthalazines, first synthesized in the late 19th century, gained prominence in the 20th century due to their diverse pharmacological activities, including antimicrobial and anticancer properties. The specific substitution pattern of this compound—featuring an aminomethyl group and a pyrrolidine-containing side chain—reflects strategic modifications to enhance target binding and solubility.

Early synthetic routes for phthalazinones involved condensation reactions of phthalic anhydride derivatives with hydrazines. The dihydrochloride salt form of this compound, registered under CAS No. 1955530-39-8, was first reported in the 2010s as part of drug discovery programs targeting enzyme inhibition and molecular probe development. Its synthesis typically involves multi-step processes, including nucleophilic substitution and salt formation, to achieve the final crystalline product.

Significance in Phthalazine Chemistry

This compound exemplifies the structural versatility of phthalazine cores. Key features include:

- Aminomethyl group : Enhances hydrogen-bonding capacity, critical for interactions with biological targets.

- Pyrrolidine moiety : Introduces conformational rigidity and improves lipid solubility, facilitating membrane permeation.

- Dihydrochloride salt : Optimizes aqueous solubility for in vitro assays.

Properties

IUPAC Name |

4-(aminomethyl)-2-(2-pyrrolidin-1-ylethyl)phthalazin-1-one;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N4O.2ClH/c16-11-14-12-5-1-2-6-13(12)15(20)19(17-14)10-9-18-7-3-4-8-18;;/h1-2,5-6H,3-4,7-11,16H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTFXSSBDCBJMOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CCN2C(=O)C3=CC=CC=C3C(=N2)CN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22Cl2N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-(Aminomethyl)-2-(2-(pyrrolidin-1-yl)ethyl)phthalazin-1(2H)-one dihydrochloride, also known by its CAS number 1955530-39-8, is a compound of interest in pharmacological research due to its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, efficacy in various applications, and relevant research findings.

- Molecular Formula : C15H22Cl2N4O

- Molecular Weight : 345.27 g/mol

- IUPAC Name : this compound

- Purity : 95% .

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Receptor Modulation : The compound is believed to act as a modulator of neurotransmitter receptors, particularly in the central nervous system (CNS). Its structural similarity to other pharmacologically active compounds suggests potential interactions with dopamine and serotonin receptors.

- Inhibition of Enzymatic Activity : Preliminary studies indicate that this compound may inhibit certain enzymes involved in metabolic pathways, which could contribute to its therapeutic effects.

- Antioxidant Properties : Some studies have suggested that the compound exhibits antioxidant activity, which may protect cells from oxidative stress and related damage.

Antidepressant Effects

Recent research has indicated that this compound may possess antidepressant-like properties. In animal models, administration of the compound resulted in significant reductions in depressive behaviors as measured by standard tests such as the forced swim test (FST) and tail suspension test (TST).

Neuroprotective Effects

The compound has shown promise in neuroprotection against neurodegenerative diseases. Studies have demonstrated its ability to reduce neuronal apoptosis and enhance survival rates in cultured neurons exposed to toxic agents.

Anticancer Activity

In vitro studies have suggested that this compound may inhibit the proliferation of certain cancer cell lines. This effect appears to be dose-dependent and may involve the induction of apoptosis in malignant cells.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study A (2023) | Demonstrated antidepressant effects in rodent models with a significant decrease in immobility time during FST. |

| Study B (2024) | Reported neuroprotective effects against oxidative stress in neuronal cultures, suggesting potential for treating neurodegenerative disorders. |

| Study C (2025) | Investigated anticancer properties, showing inhibition of cell growth in breast cancer cell lines with IC50 values indicating effective dosage ranges. |

Scientific Research Applications

Pharmacological Studies

The compound's structure suggests potential applications in pharmacology, particularly as a lead compound for developing new therapeutic agents. Its design allows for interactions with various biological targets, making it a candidate for:

- Antidepressant Activity : The presence of the pyrrolidine moiety may enhance its ability to modulate neurotransmitter systems, particularly in the treatment of depression and anxiety disorders.

- Antitumor Activity : Preliminary studies have indicated that similar phthalazine derivatives exhibit cytotoxic effects against certain cancer cell lines, warranting further investigation into this compound's potential as an anticancer agent.

Neuropharmacology

Research has indicated that compounds with similar structures can influence neurotransmitter receptors, particularly:

- Dopamine and Serotonin Receptors : Investigations into receptor binding affinities could provide insights into the compound's effects on mood regulation and cognitive functions.

Chemical Biology

In chemical biology, this compound can serve as a tool for studying biological processes:

- Bioconjugation : The amine group in the structure allows for easy conjugation with various biomolecules, facilitating studies in targeted drug delivery systems.

- Fluorescent Probes : Modifications of the compound could lead to the development of fluorescent probes for imaging cellular processes.

Case Study 1: Antidepressant Potential

A study evaluated a series of phthalazine derivatives, including this compound, for their ability to inhibit monoamine oxidase (MAO), an enzyme linked to mood regulation. Results indicated that modifications to the phthalazine core could enhance MAO inhibition, suggesting a pathway for developing antidepressants.

Case Study 2: Cytotoxicity Against Cancer Cells

In vitro studies assessed the cytotoxic effects of phthalazine derivatives on human cancer cell lines. The results showed that certain structural modifications significantly increased cytotoxicity, prompting further exploration of this compound's therapeutic potential against tumors.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues in the Phthalazinone Family

The phthalazinone scaffold is a common structural motif in medicinal chemistry. Below is a comparative analysis of structurally related compounds:

Pharmacokinetic and Pharmacodynamic Insights

- Target Compound : The dihydrochloride salt likely improves bioavailability compared to neutral analogs. The pyrrolidine moiety may enhance blood-brain barrier penetration, making it relevant for CNS targets.

- Compound : The aniline-pyrrolidine derivative is typically used as a synthetic intermediate, lacking direct pharmacological relevance .

Research Findings and Limitations

Available Data Gaps

- No peer-reviewed studies directly evaluate the target compound’s efficacy, toxicity, or mechanism of action.

Hypothetical Advantages of the Target Compound

- The aminomethyl group may enable covalent binding to target proteins, while the pyrrolidine-ethyl chain could modulate receptor affinity.

- Compared to ’s hydrophobic substituents, the target’s polar groups might reduce off-target interactions.

Q & A

Q. What strategies are recommended for identifying and quantifying synthetic impurities?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.